molecular formula C10H12F2N2 B1436068 N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine CAS No. 1863656-13-6

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Cat. No.: B1436068
CAS No.: 1863656-13-6
M. Wt: 198.21 g/mol
InChI Key: OHVVANIHKGQDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclobutyl ring and two fluorine atoms attached to a benzene ring, making it a versatile material for various scientific and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine typically involves the reduction of 4,5-difluoro-2-nitroaniline. The process includes the following steps:

    Reduction: 4,5-difluoro-2-nitroaniline is reduced using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

    Purification: The reaction mixture is filtered to remove the Pd/C catalyst, and the filtrate is subjected to reduced pressure distillation. The residue is dissolved in chloroform and extracted with saturated sodium carbonate solution.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluorobenzene-1,2-diamine: Lacks the cyclobutyl ring, making it less sterically hindered and potentially less selective in its interactions.

    Cyclobutylamine: Lacks the fluorinated benzene ring, resulting in different chemical reactivity and biological activity.

Uniqueness

N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine stands out due to its combination of a cyclobutyl ring and fluorinated benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-cyclobutyl-4,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2/c11-7-4-9(13)10(5-8(7)12)14-6-2-1-3-6/h4-6,14H,1-3,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVVANIHKGQDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CC(=C(C=C2N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N1-Cyclobutyl-4,5-difluorobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.